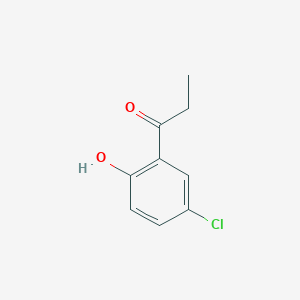

5'-Chloro-2'-hydroxypropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYWGRYCXKHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303290 | |

| Record name | 5'-chloro-2'-hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-16-2 | |

| Record name | 2892-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5'-chloro-2'-hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Chloro-2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5'-Chloro-2'-hydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5'-Chloro-2'-hydroxypropiophenone, a key aromatic ketone intermediate in various synthetic pathways. Understanding these properties is paramount for its effective handling, characterization, and application in research and development, particularly in the synthesis of pharmaceutical compounds and other fine chemicals.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 2892-16-2, is a substituted aromatic ketone.[1][2][3][4][5] Its molecular structure consists of a propiophenone core with a chlorine atom and a hydroxyl group substituted on the phenyl ring at the 5' and 2' positions, respectively.

Systematic IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)propan-1-one[6][7]

Molecular Formula: C₉H₉ClO₂[1][2][6][7]

Molecular Weight: 184.62 g/mol [1][2][6][7]

The presence of the hydroxyl and carbonyl groups, along with the chlorine atom, dictates the molecule's reactivity and physical characteristics. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a key feature influencing its properties.

A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- F [label=""]; F -- A [label=""]; A -- G [label=""]; D -- H [label=""]; B -- I [label=""]; G -- J [label=""]; I -- K [style="double"]; K -- L [label=""]; }

Caption: Chemical structure of this compound.Core Physicochemical Properties

A thorough understanding of the fundamental physical properties is the bedrock of successful laboratory practice and process development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 35 °C | [3] |

| Boiling Point | Not available. (For the related compound, 5'-Chloro-2'-hydroxyacetophenone, the boiling point is 126-128 °C at 28 mmHg) | [8] |

| Flash Point | 35 °C | [2][5] |

| Appearance | Solid | [8] |

Expert Insight: The relatively low melting point indicates that this compound can be handled as a low-melting solid or even a liquid in slightly warmed conditions, which can be advantageous for certain reaction setups. The lack of a definitive boiling point at atmospheric pressure suggests that the compound may be susceptible to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.

Solubility Profile

Qualitative Solubility Prediction:

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Expected to be readily soluble due to the presence of the polar ketone and hydroxyl groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble, facilitated by hydrogen bonding with the solvent molecules.

-

Water: Limited solubility is anticipated due to the presence of the nonpolar benzene ring and the chloro-substituent, although the hydroxyl group will contribute to some degree of water solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polar nature of the molecule.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, a standardized experimental protocol can be employed.

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; A [label="Weigh a precise amount\nof this compound"]; B [label="Select a range of solvents\n(e.g., Water, Ethanol, Acetone, DMSO)"]; }

subgraph "cluster_Experiment" { label = "Experiment"; bgcolor="#F1F3F4"; C [label="Add small, known volumes\nof solvent to the compound"]; D [label="Vortex/stir at a constant\ntemperature until dissolved"]; E [label="Observe for complete dissolution"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; F [label="Record the volume of solvent\nrequired for complete dissolution"]; G [label="Calculate solubility\n(e.g., in mg/mL or mol/L)"]; }

A -> C; B -> C; C -> D; D -> E; E -> F [label="If dissolved"]; E -> C [label="If not dissolved"]; F -> G; }

Caption: Workflow for the experimental determination of solubility.Acidity (pKa)

The acidity of the phenolic hydroxyl group is a crucial factor in its reactivity, particularly in base-catalyzed reactions. An experimental pKa value for this compound is not explicitly documented. However, it can be estimated based on the pKa of related compounds. The pKa of phenol is approximately 9.9. The presence of the electron-withdrawing chloro and acetyl groups on the ring is expected to increase the acidity of the phenolic proton, thus lowering the pKa value. For instance, the pKa of p-chloroacetophenone has been reported as 18.1, which refers to the acidity of the α-proton of the ketone, not the phenolic proton.[9] A study on substituted phenols can provide a more relevant comparison.

Spectrophotometric Determination of pKa

A reliable method for determining the pKa of a phenolic compound is through UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the compound.

A [label="Prepare a series of buffer solutions\nwith a range of known pH values"]; B [label="Dissolve a constant concentration of\nthis compound in each buffer"]; C [label="Measure the UV-Vis absorbance spectrum\nfor each solution"]; D [label="Identify the wavelength of maximum absorbance (λmax)\nfor the acidic (ArOH) and basic (ArO⁻) forms"]; E [label="Measure the absorbance at the λmax of the basic form\nfor each buffered solution"]; F [label="Plot Absorbance vs. pH"]; G [label="Determine the inflection point of the sigmoid curve,\nwhich corresponds to the pKa"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for spectrophotometric pKa determination.Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-

C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

-

C=O Stretch (ketone): A strong, sharp absorption in the range of 1630-1680 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

The PubChem database provides an experimental FTIR spectrum obtained via a KBr wafer technique, which can be used as a reference.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing the electronic transitions within the molecule, which are influenced by the aromatic system and the carbonyl group. The spectrum is expected to show absorptions characteristic of a substituted benzene ring. PubChem provides access to a reference UV-Vis spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the substitution pattern on the ring.

-

Hydroxyl Proton: A singlet, which may be broad and its chemical shift can be concentration-dependent.

-

Methylene Protons (-CH₂-): A quartet due to coupling with the adjacent methyl protons.

-

Methyl Protons (-CH₃): A triplet due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic shift.

-

Aliphatic Carbons: Signals for the methylene and methyl carbons in the upfield region.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. A comprehensive understanding of its chemical identity, physical properties, solubility, acidity, and spectroscopic characteristics is essential for its safe and effective use in research and development. While some experimental data is not yet publicly available, this guide has outlined established methodologies for their determination, empowering researchers to fill these knowledge gaps and confidently utilize this versatile chemical intermediate.

References

- PubChem. This compound.

- Balaji, S., et al. (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

- Balaji, S., et al. 13C NMR spectrum (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

- Guthrie, J. P., & Cossar, J. (1986). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. Canadian Journal of Chemistry, 64(10), 2032-2040. [Link]

- Balaji, S., et al. IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2892-16-2 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 2892-16-2 | CAA89216 [biosynth.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. This compound | C9H9ClO2 | CID 292114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. azooptics.com [azooptics.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 5'-Chloro-2'-hydroxypropiophenone

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the structural elucidation and characterization of 5'-Chloro-2'-hydroxypropiophenone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the foundational chemical properties, synthesis, and in-depth analysis through modern spectroscopic and chromatographic techniques. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an authoritative resource for ensuring the identity, purity, and quality of this important chemical entity.

Introduction: The Significance of this compound

This compound (C9H9ClO2, CAS No: 2892-16-2) is a substituted aromatic ketone of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its molecular structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a propiophenone side chain, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including chromones and chalcones, which are known to possess a wide range of biological activities.[4][5] The precise characterization of this intermediate is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients (APIs). This guide will systematically detail the analytical workflows required for its comprehensive structural analysis.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| CAS Number | 2892-16-2 | [1][2] |

| Appearance | Solid | [6] |

| Melting Point | 35 °C | [2] |

| Boiling Point | 126-128 °C/28 mmHg | [6] |

| IUPAC Name | 1-(5-chloro-2-hydroxyphenyl)propan-1-one | [3][6] |

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in further chemical transformations. A common and effective method is the Friedel-Crafts acylation of p-chlorophenol with propionic acid.[7]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

-

Reaction Setup: In a flame-dried, sealed pressure tube, combine p-chlorophenol (1 equivalent) and propionic acid (1.2 equivalents).

-

Catalyst Addition: Carefully introduce boron trifluoride (BF3) (typically as a complex, e.g., BF3·OEt2, 1.5 equivalents) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Seal the tube and heat the mixture to 150°C for 5 hours with constant stirring.

-

Quenching and Extraction: After cooling to room temperature, carefully open the tube and quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.[8][9][10] The following sections detail the expected spectral data for this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the ethyl group, and the phenolic hydroxyl proton. The electron-withdrawing nature of the carbonyl and chloro groups, and the electron-donating effect of the hydroxyl group will influence the chemical shifts of the aromatic protons.[11][12][13]

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Multiplicities:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Ar-OH |

| ~7.6 | Doublet | 1H | H-6' |

| ~7.3 | Doublet of Doublets | 1H | H-4' |

| ~6.9 | Doublet | 1H | H-3' |

| ~3.0 | Quartet | 2H | -CH₂-CH₃ |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ |

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single deuterium signal that can be used for locking the magnetic field. A 400 MHz spectrometer provides sufficient resolution for unambiguous interpretation of the spectrum.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~160 | C-2' (bearing -OH) |

| ~135 | C-4' |

| ~130 | C-6' |

| ~125 | C-5' (bearing -Cl) |

| ~120 | C-1' |

| ~118 | C-3' |

| ~35 | -CH₂-CH₃ |

| ~8 | -CH₂-CH₃ |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer at room temperature.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][14]

Expected FTIR (KBr) Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (phenolic) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| ~800 | C-Cl stretch |

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.[15][16][17]

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 184 (and the M+2 isotope peak at m/z 186 due to the presence of ³⁷Cl in a ~3:1 ratio with ³⁵Cl).

-

Major Fragment Ions: Fragmentation is likely to occur via alpha-cleavage of the carbonyl group and other characteristic cleavages. Expected fragments include [M-CH₂CH₃]⁺ (m/z 155) and further fragmentation of the aromatic ring.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to ensure good separation and peak shape.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically an electron ionization source). Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds.

Caption: A typical HPLC workflow for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an excellent technique for purity assessment.[18][20]

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Injection Mode: Split injection.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or ethyl acetate).

Conclusion

The comprehensive structural analysis and characterization of this compound are critical for its effective use in pharmaceutical and chemical synthesis. This technical guide has provided a detailed framework, from synthesis to in-depth analysis using a suite of modern analytical techniques. The protocols and expected data presented herein serve as a robust starting point for researchers and quality control analysts. Adherence to these or similarly validated methods will ensure the consistent quality and purity of this important chemical intermediate, ultimately contributing to the safety and efficacy of the final products.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.

- Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).

- SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. International Journal of Research and Analytical Reviews, 7(1).

- International Journal of Creative Research Thoughts. (2023). Review on Analytical Techniques in Pharmaceutical Analysis. 8(5).

- International Journal for Research in Applied Science and Engineering Technology. (2023). Analytical Techniques in Pharmaceutical Analysis: A Review. 11(5).

- Acetophenone H NMR. (n.d.). Scribd.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs Blog.

- Thirunarayanan, G., et al. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO- 2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS.

- Defense Technical Information Center. (2008). synthesis and mass spectral analysis of hd degradation products.

- The Royal Society of Chemistry. (2013).

- SAMPATH SIR CHEMISTRY CLASSES. (2018, December 16). NMR spectroscopy acetophenone [Video]. YouTube.

- SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone. Wiley.

- Hesso, A., et al. (1991). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Rapid Communications in Mass Spectrometry, 5(2), 59-61.

- Chromatography Today. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.

- World Journal of Pharmaceutical Research. (2018).

- University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- BenchChem. (n.d.). Troubleshooting mass spectrometry fragmentation of "5-Chloro-4-hydroxy-2-oxopentanoic acid".

- Wang, Z., et al. (2015). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. Journal of Chemistry.

- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 69(1), 1-7.

- National Center for Biotechnology Information. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3128.

- National Center for Biotechnology Information. (2022). Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. Frontiers in Pharmacology, 13, 968603.

- National Center for Biotechnology Information. (2000). Solid-phase synthesis and structural characterization of highly substituted hydroxyproline-based 2,5-diketopiperazines. The Journal of Organic Chemistry, 65(7), 2179-2187.

- National Center for Biotechnology Information. (2018). Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. Bioorganic & Medicinal Chemistry, 26(8), 1909-1919.

- National Center for Biotechnology Information. (2009). Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-8085.

- Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).

- PubChem. (n.d.). 2'-Hydroxypropiophenone. National Center for Biotechnology Information.

Sources

- 1. arabjchem.org [arabjchem.org]

- 2. This compound | 2892-16-2 | CAA89216 [biosynth.com]

- 3. This compound | 2892-16-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H9ClO2 | CID 292114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2892-16-2 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]

- 11. app.studyraid.com [app.studyraid.com]

- 12. scribd.com [scribd.com]

- 13. acdlabs.com [acdlabs.com]

- 14. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uab.edu [uab.edu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 20. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Data for 1-(5-chloro-2-hydroxyphenyl)propan-1-one: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(5-chloro-2-hydroxyphenyl)propan-1-one, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth interpretation and field-proven insights into its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction and Molecular Structure

1-(5-chloro-2-hydroxyphenyl)propan-1-one, also known as 5'-chloro-2'-hydroxypropiophenone, possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1][2] Its structure features a propiophenone core with a hydroxyl group at the C2' position and a chlorine atom at the C5' position of the phenyl ring. The strategic placement of these functional groups significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

The structural framework of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is depicted below. The numbering of the carbon atoms is crucial for the assignment of signals in the NMR spectra.

Figure 1: Molecular structure of 1-(5-chloro-2-hydroxyphenyl)propan-1-one with atom numbering for spectroscopic assignment.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is a powerful tool for confirming the presence and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below, referenced to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~11-12 | Singlet (broad) | 1H |

| H-6' | ~7.8 | Doublet | 1H |

| H-4' | ~7.4 | Doublet of doublets | 1H |

| H-3' | ~7.0 | Doublet | 1H |

| -CH₂- | ~3.0 | Quartet | 2H |

| -CH₃ | ~1.2 | Triplet | 3H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The downfield region is characterized by the signals from the aromatic protons. The proton at the 6' position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The electron-withdrawing effect of the chlorine atom at the 5' position will also influence the chemical shifts of the aromatic protons.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (-CH₂-) protons are adjacent to the carbonyl group, which deshields them, resulting in a quartet around 3.0 ppm due to coupling with the three methyl protons. The methyl (-CH₃) protons, in turn, are split into a triplet by the two methylene protons, appearing further upfield around 1.2 ppm. The phenolic hydroxyl proton is typically observed as a broad singlet at a very downfield chemical shift, often between 11 and 12 ppm, due to hydrogen bonding with the carbonyl oxygen.

Figure 2: Logical relationships of proton signals in the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is invaluable for confirming the overall structure. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~205 |

| C-2' | ~160 |

| C-4' | ~135 |

| C-6' | ~130 |

| C-5' | ~125 |

| C-1' | ~120 |

| C-3' | ~118 |

| -CH₂- | ~35 |

| -CH₃ | ~8 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at a chemical shift of around 205 ppm. The aromatic carbons resonate in the region of 118-160 ppm. The carbon atom attached to the hydroxyl group (C-2') is significantly deshielded and appears at the lower end of this range. The carbon bearing the chlorine atom (C-5') will also be influenced, as will the other aromatic carbons, based on their positions relative to the electron-donating hydroxyl group and the electron-withdrawing chloro and carbonyl groups. The aliphatic carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, are shielded and appear upfield at approximately 35 ppm and 8 ppm, respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is expected to show characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-Cl bonds, as well as aromatic C=C stretching. A published FTIR spectrum for this compound exists in the SpectraBase database, acquired using the KBr wafer technique.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | 3400-3200 | Broad |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 2980-2850 | Medium |

| Carbonyl C=O | 1650-1630 | Strong |

| Aromatic C=C | 1600, 1580, 1470 | Medium-Strong |

| C-O | 1250-1200 | Strong |

| C-Cl | 800-600 | Strong |

Interpretation of the IR Spectrum

The most prominent features of the IR spectrum will be a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydrogen-bonded phenolic hydroxyl group. A strong, sharp peak between 1650 and 1630 cm⁻¹ is characteristic of the conjugated carbonyl group. The conjugation with the aromatic ring and the intramolecular hydrogen bonding with the ortho-hydroxyl group lower the stretching frequency of the carbonyl bond compared to a simple alkyl ketone. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1470 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The strong absorption due to the C-O stretching of the phenol and the C-Cl stretching will be present in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of 1-(5-chloro-2-hydroxyphenyl)propan-1-one is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 184/186 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 155/157 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 127/129 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 99 | [C₆H₄OH]⁺ | Cleavage of the propanone chain |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum will exhibit a molecular ion peak [M]⁺ at m/z 184, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 186, with an intensity of approximately one-third of the m/z 184 peak, will be observed due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathway is expected to be the alpha-cleavage of the bond between the carbonyl group and the ethyl group, resulting in the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion at m/z 155/157. This acylium ion can further lose a molecule of carbon monoxide (CO) to yield a phenyl cation at m/z 127/129. Another possible fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, leading to fragments corresponding to the substituted phenyl and the propanoyl moieties.

Figure 3: Predicted primary fragmentation pathway of 1-(5-chloro-2-hydroxyphenyl)propan-1-one in EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(5-chloro-2-hydroxyphenyl)propan-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent signal (77.16 ppm).

-

Figure 4: Experimental workflow for NMR spectroscopy.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid 1-(5-chloro-2-hydroxyphenyl)propan-1-one sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to elucidate the structure.

Conclusion

The spectroscopic data of 1-(5-chloro-2-hydroxyphenyl)propan-1-one provides a detailed and unambiguous structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of functional groups, and the confirmation of the molecular weight and connectivity. This guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development activities.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (2017). SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO- 2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS. ResearchGate.

- Balaji, S., Manikandan, V., Senbagam, R., & Thirunarayanan, G. (2017). IR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate.

- Wagh, S., & Patil, B. R. (2021). Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone. Oriental Journal of Chemistry, 37(3), 335.

- NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410).

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-.

- PubChem. (n.d.). 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl-.

- SIELC Technologies. (2018). 3-(5-Chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)propan-1-one.

- National Institutes of Health. (n.d.). N′-[(1E)-1-(5-Chloro-2-hydroxyphenyl)propylidene]-4-methoxybenzohydrazide.

- PubChem. (n.d.). 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one.

- PubChem. (n.d.). 1-Propanone, 3-chloro-1-(5-chloro-2-methylphenyl)-.

- PubChem. (n.d.). 1-(5-Bromo-2-hydroxyphenyl)propan-1-one.

- Clark, J. (2022). Interpreting C-13 NMR spectra. Chemguide.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- SpectraBase. (n.d.). ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-.

- PubChem. (n.d.). 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one.

- SpectraBase. (n.d.). 1-(2-hydroxyphenyl)-2-methyl-propan-1-one.

- NIST. (n.d.). 2-Propanone, 1-chloro-. NIST WebBook.

Sources

An In-depth Technical Guide to 5'-Chloro-2'-hydroxypropiophenone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5'-Chloro-2'-hydroxypropiophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, reactivity, and its emerging role as a versatile building block in the creation of novel therapeutic agents. By integrating established chemical principles with practical insights, this guide aims to serve as an authoritative resource for laboratory application and strategic research planning.

Core Compound Identification

CAS Number : 2892-16-2[1] Molecular Formula : C₉H₉ClO₂[1][2] IUPAC Name : 1-(5-chloro-2-hydroxyphenyl)propan-1-one[2] Synonyms : 2'-Hydroxy-5'-chloropropiophenone

This compound belongs to the class of hydroxyaryl ketones, molecules of significant interest in medicinal chemistry due to their prevalence in natural products and their utility as precursors for complex heterocyclic systems. The presence of a reactive ketone, a phenolic hydroxyl group, and a chlorinated aromatic ring provides multiple sites for chemical modification, making it a valuable scaffold in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below has been aggregated from reputable chemical databases and supplier specifications.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Melting Point | 35 °C | [3] |

| Flash Point | 35 °C | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in water. | [4] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) - Estimated

-

δ ~12.0-12.5 ppm (s, 1H) : This singlet, significantly downfield, is characteristic of the phenolic hydroxyl proton (-OH) that is strongly hydrogen-bonded to the adjacent carbonyl oxygen. This intramolecular hydrogen bond deshields the proton.

-

δ ~7.7 ppm (d, J ≈ 2.5 Hz, 1H) : Aromatic proton at the C6' position. The small coupling constant indicates meta-coupling to the proton at C4'.

-

δ ~7.4 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H) : Aromatic proton at the C4' position, showing both ortho- and meta-coupling.

-

δ ~7.0 ppm (d, J ≈ 8.8 Hz, 1H) : Aromatic proton at the C3' position, coupled to the proton at C4' (ortho-coupling).

-

δ ~3.0 ppm (q, J ≈ 7.2 Hz, 2H) : Methylene protons (-CH₂-) of the propyl group, split into a quartet by the adjacent methyl protons.

-

δ ~1.2 ppm (t, J ≈ 7.2 Hz, 3H) : Methyl protons (-CH₃) of the propyl group, split into a triplet by the adjacent methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Estimated

-

δ ~204-206 ppm : Ketone carbonyl carbon (C=O).

-

δ ~160-162 ppm : Aromatic carbon attached to the hydroxyl group (C2').

-

δ ~135-138 ppm : Aromatic carbon (C4').

-

δ ~130-132 ppm : Aromatic carbon (C6').

-

δ ~125-127 ppm : Aromatic carbon attached to the chlorine atom (C5').

-

δ ~120-122 ppm : Aromatic carbon (C1').

-

δ ~118-120 ppm : Aromatic carbon (C3').

-

δ ~35-37 ppm : Methylene carbon (-CH₂-).

-

δ ~8-10 ppm : Methyl carbon (-CH₃).

IR (Infrared) Spectroscopy

-

~3400-3000 cm⁻¹ (broad) : O-H stretching of the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

~3000-2850 cm⁻¹ : C-H stretching of the aliphatic propyl group.

-

~1640-1660 cm⁻¹ (strong) : C=O stretching of the ketone, with the frequency lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

~1550-1600 cm⁻¹ : C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹ : C-O stretching of the phenol.

-

~1000-1100 cm⁻¹ : C-Cl stretching.

Synthesis and Mechanism

Hydroxyaryl ketones like this compound are most commonly synthesized via the Fries Rearrangement . This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.[5][6]

The Fries Rearrangement Mechanism

The causality behind this powerful transformation lies in the generation of a reactive acylium ion intermediate.

Caption: Mechanism of the Fries Rearrangement.

-

Complexation : The Lewis acid (e.g., AlCl₃) coordinates to the electron-rich carbonyl oxygen of the starting ester (4-chlorophenyl propionate). This is the preferred site of interaction over the phenolic oxygen.[6]

-

Acylium Ion Formation : This initial complexation polarizes the ester bond, facilitating a rearrangement where the Lewis acid migrates to the phenolic oxygen. This results in the cleavage of the acyl-oxygen bond, generating a free acylium carbocation ([CH₃CH₂CO]⁺).[6]

-

Electrophilic Aromatic Substitution (EAS) : The highly electrophilic acylium ion then attacks the activated aromatic ring. The attack occurs preferentially at the ortho and para positions relative to the hydroxyl group.

-

Product Formation : The resulting intermediate rearomatizes by losing a proton. A final aqueous workup hydrolyzes the aluminum complex to liberate the phenolic hydroxyl group, yielding the hydroxyaryl ketone product.[7]

Controlling Regioselectivity : The ratio of ortho to para product is a critical consideration. High temperatures (>160°C) and non-polar solvents favor the formation of the ortho isomer, which is the desired product in this case. This is because the ortho product can form a more stable bidentate chelate with the aluminum catalyst, a thermodynamically favored state. Conversely, lower temperatures favor the kinetically controlled para product.

Exemplary Laboratory Protocol: Synthesis via Fries Rearrangement

The following is a representative protocol based on established procedures for the Fries Rearrangement. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Esterification of 4-Chlorophenol

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

-

Add a base, for example, pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the cooled, stirring solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting phenol.

-

Work-up the reaction by washing with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chlorophenyl propionate, which can be used in the next step with or without further purification.

Step 2: Fries Rearrangement

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

-

Add a high-boiling, non-polar solvent, such as nitrobenzene or o-dichlorobenzene, or alternatively, conduct the reaction neat (solvent-free).

-

Slowly add the 4-chlorophenyl propionate (1.0 eq) to the AlCl₃ suspension.

-

Heat the reaction mixture to 160-170 °C. The high temperature is crucial for favoring the formation of the ortho product (2'-hydroxy isomer).

-

Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature, then carefully pour it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the phenoxide.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Caption: Key reactivity pathways of this compound.

-

Ketone Carbonyl : The ketone is susceptible to nucleophilic attack and can participate in condensation reactions. A prime example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones.

-

Phenolic Hydroxyl : The acidic proton can be removed by a base, and the resulting phenoxide is a potent nucleophile. This allows for O-alkylation or O-acylation to produce ethers and esters, which can serve as protecting groups or modulate the compound's biological activity.

-

Aromatic Ring : The chlorinated phenyl ring is activated towards further electrophilic substitution, although the existing substituents will direct incoming groups. More importantly, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Application Highlight: Synthesis of Bioactive Heterocycles

A significant application of this scaffold is in the synthesis of chalcones and their subsequent cyclization to form flavonoids. Chalcones (1,3-diaryl-2-propen-1-ones) are a class of polyphenols known for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Recent studies have demonstrated the synthesis of various chalcones starting from the closely related 5'-chloro-2'-hydroxyacetophenone. These syntheses, typically performed under ball-milling conditions, highlight a green chemistry approach to generating libraries of bioactive compounds.[8] The resulting chalcones have shown promising activity against various parasites and cancer cell lines.[8]

Furthermore, research into derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has identified compounds with potent antioxidant activity. This work underscores the potential of the 5'-chloro-2'-hydroxyphenyl moiety as a core component in the design of novel antioxidants, which are crucial in combating oxidative stress-related diseases.

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification (GHS Classification)

-

Skin Irritation (Category 2) : Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2]

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from moisture and direct light.

Disposal

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains. Waste should be handled as hazardous and disposed of by a licensed professional waste disposal service.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized molecule that offers multiple avenues for synthetic elaboration. Its robust synthesis via the Fries Rearrangement and the versatile reactivity of its ketone, phenol, and aryl chloride moieties make it an invaluable tool for medicinal chemists. The demonstrated utility of this scaffold in creating compounds with significant antioxidant and antiproliferative potential affirms its importance for professionals engaged in the challenging field of drug discovery and development. As research continues to uncover novel synthetic methodologies and biological targets, the role of foundational building blocks like this compound will undoubtedly expand.

References

- Fries, K. and Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?

- Wikipedia. (2023). Fries rearrangement.

- SynArchive. (2024). Fries Rearrangement.

- ACS Publications. (2007). Expedient Total Syntheses of Rhein and Diacerhein via Fries Rearrangement. The Journal of Organic Chemistry.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Fries Rearrangement.

- ResearchGate. (n.d.). 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

- ResearchGate. (n.d.). 13C NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

- SpectraBase. (n.d.). 4'-Chloro-2'-hydroxypropiophenone.

- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.

- MDPI. (2022). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 27(9), 2689.

- MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2946.

Sources

- 1. This compound | 2892-16-2 | CAA89216 [biosynth.com]

- 2. This compound | C9H9ClO2 | CID 292114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2892-16-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

Halogenated Hydroxypropiophenones: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into bioactive scaffolds represents a pivotal approach to modulating pharmacological properties. This technical guide delves into the largely untapped potential of a specific class of compounds: halogenated hydroxypropiophenones . While structurally unassuming, the combination of a hydroxyl group, a propiophenone backbone, and a halogen atom creates a unique chemical entity with the potential for diverse biological activities. This document serves as an in-depth resource for researchers, offering a synthesis of current knowledge—drawn from direct and analogous studies—and providing practical, field-proven methodologies for the exploration of these promising molecules. We will navigate the synthesis, potential antimicrobial, anticancer, and anti-inflammatory activities, and the underlying structure-activity relationships that govern their function, thereby providing a comprehensive roadmap for future drug discovery and development endeavors in this area.

The Propiophenone Core: A Foundation for Bioactivity

The propiophenone scaffold, a phenyl group attached to a propan-1-one, is a common motif in a variety of biologically active molecules. The presence of the carbonyl group and the aromatic ring provides sites for chemical modification, allowing for the fine-tuning of electronic and steric properties. The addition of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which can be critical for interactions with biological targets. It is the further addition of halogens (Fluorine, Chlorine, Bromine, and Iodine) that dramatically expands the potential bioactivities of this core structure.

The Role of Halogenation in Modulating Biological Activity

Halogenation is a powerful tool in drug design for several key reasons:

-

Lipophilicity and Membrane Permeability: The introduction of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach intracellular targets.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.

-

Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins.

-

Electronic Effects: The electron-withdrawing nature of halogens can modulate the acidity of nearby protons and influence the reactivity of the molecule.

Synthesis of Halogenated Hydroxypropiophenones

The synthesis of halogenated hydroxypropiophenones can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation .

General Synthesis via Friedel-Crafts Acylation

This reaction involves the acylation of a halogenated phenol with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the activating hydroxyl group and the deactivating, ortho-, para-directing halogen.

Experimental Protocol: Synthesis of 2'-Hydroxy-5'-chloropropiophenone

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add 4-chlorophenol (1.0 eq).

-

Acylation: Slowly add propionyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2'-hydroxy-5'-chloropropiophenone.

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Fluorinated Hydroxypropiophenones as Antifungal Agents

Fluorination is a common strategy in the development of antifungal agents. While specific data on fluorinated hydroxypropiophenones is scarce, the principles of fluorine's role in enhancing biological activity are well-established. The introduction of fluorine can increase the compound's metabolic stability and its ability to penetrate the fungal cell wall and membrane. The mechanism of action could involve the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane, or the inhibition of essential fungal enzymes.

Potential Anticancer Activities

The incorporation of bromine into aromatic structures has been shown to enhance anticancer activity in various compound classes. Studies on brominated acetophenones and chalcones, which share structural similarities with hydroxypropiophenones, have demonstrated significant cytotoxicity against a range of cancer cell lines.

Brominated Hydroxypropiophenones as Cytotoxic Agents

Research on brominated acetophenone derivatives has shown potent cytotoxic effects against breast, lung, colon, and prostate cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. [1]The proposed mechanism of action for many of these brominated compounds involves the induction of apoptosis, or programmed cell death. [2]This can be triggered through various pathways, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of caspase cascades.

Table 1: Cytotoxicity of Representative Brominated Acetophenone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5c | MCF7 (Breast) | < 10 | [1] |

| 5c | A549 (Lung) | 11.80 ± 0.89 | [1] |

| 5c | Caco2 (Colorectal) | 18.40 ± 4.70 | [1] |

| 5c | PC3 (Prostate) | < 10 | [1] |

Note: The data presented is for brominated acetophenone derivatives, which are structurally related to the target compounds of this guide.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3. A potential signaling pathway for apoptosis induction by brominated hydroxypropiophenones.

Potential Anti-inflammatory Activities

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. The incorporation of an iodine atom into a small molecule scaffold can enhance its binding affinity to target enzymes.

Iodinated Hydroxypropiophenones as COX-2 Inhibitors

While there is a lack of direct studies on the anti-inflammatory properties of iodinated hydroxypropiophenones, the structural features suggest they could act as COX-2 inhibitors. The propiophenone core can mimic the binding of arachidonic acid in the active site of COX enzymes. The hydroxyl and iodo substituents can form key interactions with amino acid residues in the enzyme's active site, potentially leading to selective inhibition of COX-2 over the constitutively expressed COX-1, which would be a desirable therapeutic profile.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions for a commercial COX inhibitor screening kit.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a 96-well plate, combine the assay buffer, heme, and COX-2 enzyme. Add the test compound or a known inhibitor (e.g., celecoxib) as a positive control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based assay or a colorimetric assay.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationships (SAR) and Future Directions

Based on the available data for related compounds, we can postulate several key structure-activity relationships for halogenated hydroxypropiophenones:

-

Nature of the Halogen: The type of halogen will significantly influence the biological activity. The high electronegativity of fluorine may be particularly beneficial for antifungal activity, while the larger size and polarizability of bromine and iodine could enhance anticancer and anti-inflammatory properties, respectively, through stronger binding interactions.

-

Position of Halogen and Hydroxyl Groups: The relative positions of the halogen and hydroxyl groups on the phenyl ring will be critical for target engagement. Ortho- and para-substitution relative to the propiophenone chain are likely to have a significant impact on activity.

-

Lipophilicity: A balance of lipophilicity and hydrophilicity will be crucial for optimal bioavailability and target interaction. While halogenation increases lipophilicity, the hydroxyl group provides a hydrophilic counterpoint.

Future research in this area should focus on:

-

The systematic synthesis and biological evaluation of a library of halogenated hydroxypropiophenones with variations in the halogen type and position.

-

In-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds.

-

Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent and selective analogs.

Conclusion

Halogenated hydroxypropiophenones represent a promising, yet underexplored, class of compounds with the potential for diverse biological activities. By leveraging established synthetic methodologies and in vitro screening assays, researchers can systematically investigate the antimicrobial, anticancer, and anti-inflammatory potential of these molecules. The insights gained from such studies will not only expand our understanding of the role of halogenation in drug design but also pave the way for the development of novel therapeutic agents. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

- Joshi, K. T., Pancholi, A. M., & Rai, R. K. (1997). Synthesis and Antimicrobial Activity of 2-Hydroxy-4-Methyl-5-Chloro Acetophenone/Propiophenone Hydrazones and their Metal Complexes. Oriental Journal of Chemistry, 13(3). [Link]

- Anonymous. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal, 72(1). [Link]

- Anonymous. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health, 27(22), 7545. [Link]

- Anonymous. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.

- Anonymous. (n.d.). Inhibitory activities of COX and selectivity index (SI) for COX-2 of the tested compounds.

- Anonymous. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

- Anonymous. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

- Anonymous. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]

- Anonymous. (n.d.). Antimicrobial action of compound 48/80--II mechanism of action. PubMed. [Link]

- Anonymous. (n.d.). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

- Anonymous. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens.

- Anonymous. (n.d.). Synthesis of Novel Antibacterial Agents: 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-Novel-Antibacterial-Agents%3A-1-(2'%2C-Mhaske-Sahare/07487212450393b677053c9f131154563a6231d6]([Link]

- Anonymous. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.

- Anonymous. (n.d.). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. MDPI. [Link]

- Anonymous. (n.d.). Selected Fungal Natural Products with Antimicrobial Properties. MDPI. [Link]

- Anonymous. (n.d.). Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

- Anonymous. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives.

- Anonymous. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. IJPRS. [Link]

- Anonymous. (n.d.).

- Anonymous. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

- Anonymous. (n.d.). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus.

- Anonymous. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]

- Anonymous. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

- Anonymous. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI. [Link]

- Anonymous. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Anonymous. (2011). Induction of apoptosis of tumor cells by some potentiated homeopathic drugs: implications on mechanism of action. PubMed. [Link]

- Anonymous. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

- Anonymous. (n.d.). A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. PubMed. [Link]

- Anonymous. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]

- Anonymous. (n.d.).

- Anonymous. (2024).

- Anonymous. (n.d.). Overcoming hypoxia-induced apoptotic resistance through combinatorial inhibition of GSK-3β and CDK1. PubMed Central. [Link]

- Anonymous. (2024). Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl). Macquarie University. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.

- Anonymous. (2021). Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway.

- Anonymous. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Anonymous. (n.d.).

- Anonymous. (2008). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins.

- Anonymous. (n.d.).

- Anonymous. (n.d.).